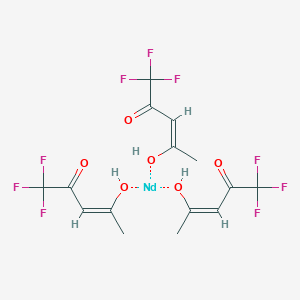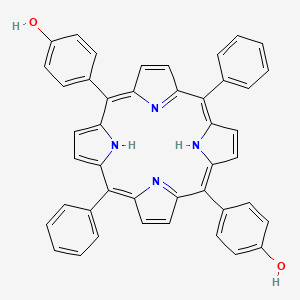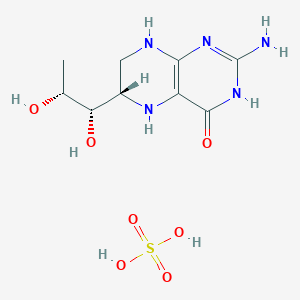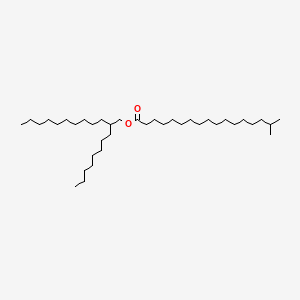
2-Octyldodecyl isooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
2-Octyldodecyl isooctadecanoate is synthesized through an esterification reaction between 2-octyldodecanol and isooctadecanoic acid. The reaction typically occurs in the presence of a catalyst under high temperature and pressure conditions . Industrial production methods involve the same esterification process but on a larger scale, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
2-Octyldodecyl isooctadecanoate undergoes various chemical reactions, including:
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions are 2-octyldodecanol and isooctadecanoic acid .
Applications De Recherche Scientifique
2-Octyldodecyl isooctadecanoate has several scientific research applications:
Cosmetic Industry: It is widely used as an emollient in skincare products to enhance skin smoothness and hydration.
Pharmaceutical Industry: The compound is used in formulations to improve the texture and stability of topical medications.
Chemical Industry: It serves as a lubricant and plasticizer in various industrial applications.
Mécanisme D'action
The primary mechanism of action of isooctadecanoic acid, 2-octyldodecyl ester in cosmetic formulations is its emollient effect. The ester forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture . The molecular targets involved include the outermost layer of the skin, where the ester interacts with lipids to enhance barrier function and hydration .
Comparaison Avec Des Composés Similaires
2-Octyldodecyl isooctadecanoate is unique due to its specific combination of 2-octyldodecanol and isooctadecanoic acid, which provides excellent emollient properties. Similar compounds include:
Isooctadecanoic acid, 2-hexyldecyl ester: Another ester with similar emollient properties but different alcohol component.
Isooctadecanoic acid, 2-decyltetradecyl ester: Similar in structure but with a different chain length, affecting its physical properties.
These similar compounds share the common feature of being esters of isooctadecanoic acid but differ in the alcohol component, which influences their specific applications and properties .
Propriétés
Numéro CAS |
93803-87-3 |
|---|---|
Formule moléculaire |
C38H76O2 |
Poids moléculaire |
565 g/mol |
Nom IUPAC |
2-octyldodecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C38H76O2/c1-5-7-9-11-13-21-25-29-33-37(32-28-24-12-10-8-6-2)35-40-38(39)34-30-26-22-19-17-15-14-16-18-20-23-27-31-36(3)4/h36-37H,5-35H2,1-4H3 |
Clé InChI |
QNJOVLAFLJQFBF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCCCCCC(C)C |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCCCCCC(C)C |
Key on ui other cas no. |
93803-87-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


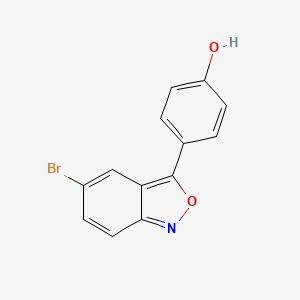
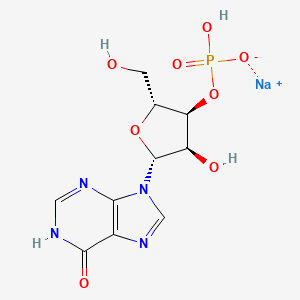

![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)
![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)
![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)
![zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B1498600.png)

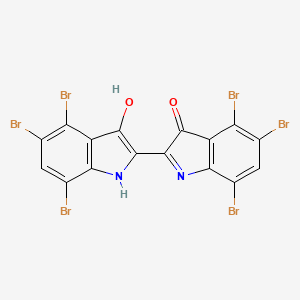

![5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol](/img/structure/B1498614.png)
